

using 5-nitro-2-phenylimidazole as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 5-nitro-2-phenyl-1H-imidazole

CAS No.: 4308-29-6

Cat. No.: B3352185

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Application Note: Precision Synthesis and Functionalization of 5-Nitro-2-phenylimidazole Scaffolds for Antimicrobial Drug Discovery

Executive Summary

The 5-nitroimidazole pharmacophore is the structural cornerstone of nitro-heterocyclic antibiotics (e.g., Metronidazole, Tinidazole), essential for treating anaerobic bacterial infections and protozoan diseases (Trichomoniasis, Giardiasis, Amebiasis). While the 2-methyl derivatives are ubiquitous, 5-nitro-2-phenylimidazole offers a distinct lipophilic profile (

) and altered redox potential, making it a critical intermediate for next-generation anti-tubercular and anti-leishmanial agents.

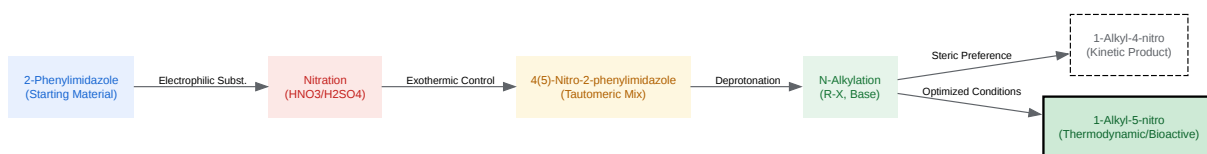
This guide addresses the primary synthetic challenge: Regiocontrol. Nitration of 2-phenylimidazole yields a tautomeric mixture of 4(5)-nitro-2-phenylimidazole. Subsequent N-alkylation—necessary to lock the bioactive structure—often favors the sterically less hindered (but biologically less active) 4-nitro isomer. This protocol details the synthesis, optimized alkylation, and purification strategies to isolate the high-value 5-nitro isomer.

Chemical Identity & Safety Profile

Property	Specification
IUPAC Name	5-nitro-2-phenyl-1H-imidazole
CAS Number	13230-04-1 (Generic/Tautomer)
Molecular Weight	189.17 g/mol
Appearance	Yellow to orange crystalline powder
Solubility	Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
Hazards	Warning: Causes skin/eye irritation (H315, H319).[1][2] Suspected mutagen (typical of nitro-aromatics). Handle in a fume hood.

Strategic Workflow: The Isomer Challenge

The synthesis involves three critical stages. The "Fork" at Stage 3 represents the regioselectivity challenge defined by the tautomeric equilibrium of the imidazole ring.



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Figure 1: Synthetic pathway highlighting the divergence at the alkylation step. The 5-nitro isomer is the target pharmacophore.

Detailed Experimental Protocols

Protocol A: Nitration of 2-Phenylimidazole

Objective: To introduce the nitro group at the C-4/5 position.

Reagents:

- 2-Phenylimidazole (10.0 g, 69 mmol)
- Conc. Sulfuric Acid (, 30 mL)
- Fuming Nitric Acid (, 10 mL)

Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 2-phenylimidazole in conc. . Cool the solution to 0–5°C using an ice-salt bath.
 - Rationale: Low temperature prevents ring cleavage and over-nitration.
- Addition: Add fuming dropwise over 30 minutes, maintaining internal temperature .
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
 - Checkpoint: The spot for 2-phenylimidazole () should disappear, replaced by a less polar yellow spot ().
- Quenching: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

- Neutralization: Adjust pH to ~4–5 using 25% NaOH solution.
 - Note: Do not make it too basic () as the nitroimidazole anion is water-soluble.
- Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
 - Yield: ~75–85% of 4(5)-nitro-2-phenylimidazole.

Protocol B: Regioselective N-Alkylation (The Critical Step)

Objective: To maximize the ratio of the bioactive 1-alkyl-5-nitro isomer over the 4-nitro isomer.

Mechanism: The 4(5)-nitroimidazole anion is an ambident nucleophile. Steric hindrance from the adjacent nitro group usually discourages alkylation at the nitrogen proximal to it (N1 of the 5-nitro tautomer), favoring the formation of the 1-alkyl-4-nitro isomer. To shift this to the 1-alkyl-5-nitro form (the "Metronidazole" pattern), we utilize thermodynamic control and specific solvent effects.

Reagents:

- 4(5)-Nitro-2-phenylimidazole (1.0 eq)
- Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq)
- Base:
(Cesium Carbonate) or
- Solvent: DMF (Dimethylformamide) or Acetonitrile

Procedure:

- Setup: Dissolve the nitroimidazole intermediate in anhydrous DMF (0.5 M concentration).
- Deprotonation: Add

(1.5 eq). Stir at RT for 30 mins.

- Insight: Cesium is a larger cation (soft acid) which can help stabilize the transition state leading to the 5-nitro product better than Sodium.
- Alkylation: Add the alkyl halide dropwise.
- Thermal Drive: Heat the reaction to 80–90°C for 4–6 hours.
 - Rationale: Higher temperatures help overcome the activation energy barrier caused by the steric hindrance of the nitro group, increasing the proportion of the 5-nitro isomer.
- Workup: Pour into water and extract with Ethyl Acetate.
- Isomer Separation (Crucial):
 - The isomers usually have distinct values.
 - Flash Chromatography: Silica gel. Gradient elution (Hexane -> 40% EtOAc/Hexane).
 - Order of Elution: The 1-alkyl-4-nitro isomer is generally less polar (elutes first) because the nitro group is distant from the N-alkyl chain, reducing dipole moment. The 1-alkyl-5-nitro isomer is more polar (elutes second) due to the proximity of the nitro and alkyl groups creating a stronger dipole.

Analytical Validation (Self-Validating System)

Distinguishing the 4-nitro and 5-nitro isomers is non-trivial but critical. Use

-NMR chemical shifts of the imidazole ring proton.

Feature	1-Alkyl-4-nitro isomer	1-Alkyl-5-nitro isomer (Target)
Structure	Nitro group is far from Alkyl group	Nitro group is adjacent to Alkyl group
-NMR (Ring H)	Signal is downfield (approx. 8.0–8.5 ppm)	Signal is upfield (approx. 7.5–8.0 ppm)
NOESY Signal	Strong NOE between N-Alkyl protons and Ring H	NO NOE between N-Alkyl protons and Ring H (blocked by Nitro)
TLC Polarity	Less Polar (Higher R _f)	More Polar (Lower R _f)

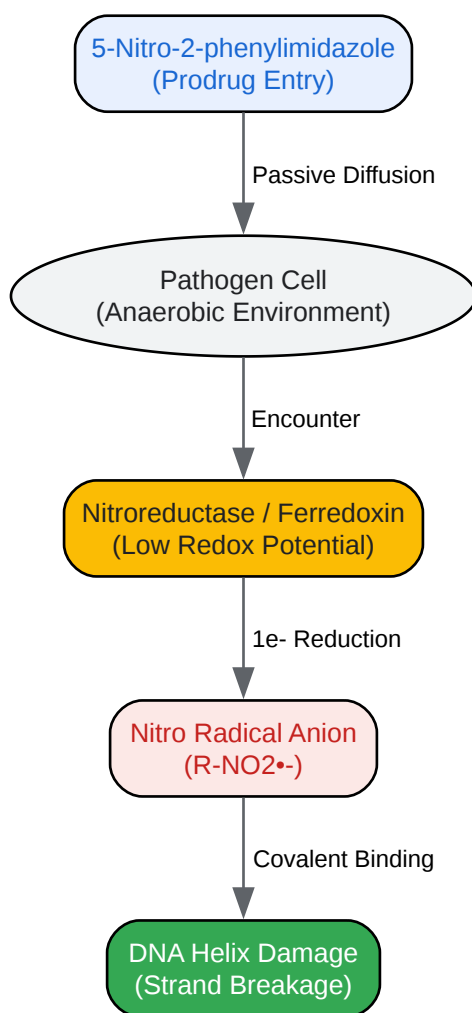
Note: Chemical shifts vary by solvent (

vs DMSO-

), but the relative order remains consistent.

Mechanism of Pharmaceutical Action

The 5-nitro-2-phenylimidazole scaffold functions as a "Trojan Horse" prodrug. It is inactive until it enters the anaerobic pathogen.



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Figure 2: Mechanism of Action. The low redox potential of the anaerobic electron transport chain allows for the selective reduction of the nitro group, generating toxic radicals that fragment DNA.

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